molecular formula C11H20N2O5S2 B2714095 2-((1-(cyclopropylsulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1448137-20-9

2-((1-(cyclopropylsulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No.: B2714095
CAS No.: 1448137-20-9
M. Wt: 324.41
InChI Key: KNUMBLNSPSXBCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(cyclopropylsulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a synthetic organic compound It is characterized by the presence of a cyclopropylsulfonyl group attached to a piperidine ring, which is further connected to a sulfonyl group and an N-methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(cyclopropylsulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopropylsulfonyl chloride under basic conditions.

    Attachment of the N-methylacetamide Moiety: The final step involves the acylation of the sulfonylated piperidine with N-methylacetamide using appropriate coupling reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((1-(cyclopropylsulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the sulfonyl groups to thiols or sulfides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine ring or the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles in the presence of catalysts or under thermal conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((1-(cyclopropylsulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide may have several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Application in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(cyclopropylsulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(cyclopropylsulfonyl)piperidin-4-yl)sulfonyl)-N-ethylacetamide
  • 2-((1-(cyclopropylsulfonyl)piperidin-4-yl)sulfonyl)-N-propylacetamide
  • 2-((1-(cyclopropylsulfonyl)piperidin-4-yl)sulfonyl)-N-butylacetamide

Uniqueness

The uniqueness of 2-((1-(cyclopropylsulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide lies in its specific structural features, such as the cyclopropylsulfonyl group and the N-methylacetamide moiety. These features may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(1-cyclopropylsulfonylpiperidin-4-yl)sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5S2/c1-12-11(14)8-19(15,16)9-4-6-13(7-5-9)20(17,18)10-2-3-10/h9-10H,2-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUMBLNSPSXBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.